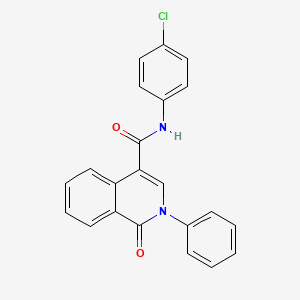
3-(3-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-(3-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl thiophene-2-carboxylate" is a multifaceted molecule that incorporates several functional groups and structural motifs, including a chromene core, a trifluoromethyl group, a methoxyphenyl ether, and a thiophene carboxylate moiety. These structural features suggest that the compound could have interesting chemical and physical properties, as well as potential biological activity.
Synthesis Analysis
The synthesis of chromene derivatives can be achieved through various methods. For instance, a general approach to synthesize 3-((trifluoromethyl)thio)-4H-chromen-4-one involves the use of AgSCF3 and trichloroisocyanuric acid to generate electrophilic trifluoromethylthio species in situ under mild conditions . Another method includes a one-pot multicomponent reaction catalyzed by ammonium acetate and acetic acid, which is used to synthesize trifluoromethylated tetrahydrobenzo[g]chromene derivatives from 2-hydroxynaphthoquinone, aromatic aldehydes, and ethyl 4,4,4-trifluoro-3-oxobutanoate . Additionally, indium triflate catalyzed microwave-assisted alkenylation of methoxyphenols has been shown to yield chromene derivatives . These methods could potentially be adapted or serve as inspiration for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of chromene derivatives can be complex and is often confirmed by spectroscopic methods such as NMR and high-resolution mass spectra, as well as single crystal X-ray analysis . The presence of a trifluoromethyl group and a thiophene ring in the compound suggests that it could exhibit unique electronic and steric properties, which could be further explored through computational methods such as HOMO-LUMO and MEP analysis .
Chemical Reactions Analysis
Chromene derivatives can undergo various chemical reactions. For example, photochemical synthesis can be used to create pyrano[2,3-c]chromen-2(3H)-ones from chromenones through an intramolecular Paternò–Büchi reaction . Additionally, the redox reaction of 2-trifluoromethylchromones with ethyl mercaptoacetate can lead to the formation of thieno[2,3-c]chromen-4-ones . These reactions highlight the reactivity of chromene derivatives and provide insight into potential transformations that the compound might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of chromene derivatives can be influenced by their functional groups. For instance, the incorporation of a trifluoromethyl group can significantly affect the molecule's electronegativity and lipophilicity . The presence of a thiophene ring can also impact the compound's electronic properties, as seen in studies of polythiophene derivatives, which exhibit electrochromic properties and can switch quickly between different states . Furthermore, the molecular structure, including the presence of methoxy and carboxylate groups, can influence the compound's vibrational wavenumbers, stability, and nonlinear optical properties .
Orientations Futures
Thiophene-based conjugated molecules have played an indispensable role in the development of organic optoelectronics . The photoluminescence properties of thieno[3,4-b]thiophene-2-carboxylate can be efficiently modulated by introducing different functional groups at the C3-position . This suggests potential future directions for the development of new materials with tailored properties.
Propriétés
IUPAC Name |
[3-(3-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13F3O6S/c1-28-12-4-2-5-13(10-12)29-19-18(26)15-8-7-14(30-21(27)17-6-3-9-32-17)11-16(15)31-20(19)22(23,24)25/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDJJPRQZMIYQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CS4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13F3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(azepane-1-carbonyl)-1,7-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2527529.png)
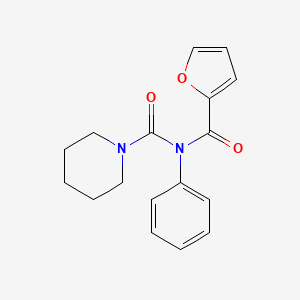
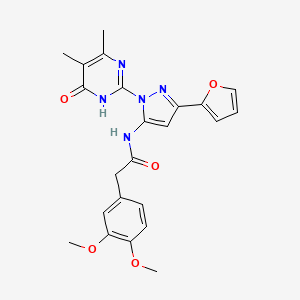
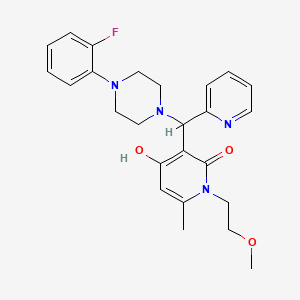
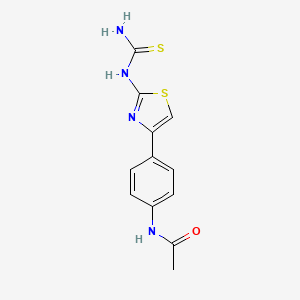
![2-(2H-1,3-benzodioxol-5-yl)-5-[(3,5-difluorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2527535.png)
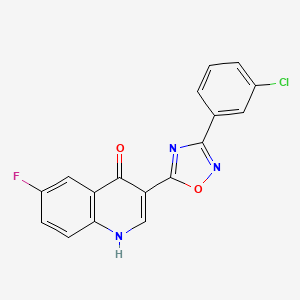
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2527537.png)
![ethyl 2-[2,4-dichloro-N-(4-chlorophenyl)sulfonyl-5-(2-methoxyethoxy)anilino]acetate](/img/structure/B2527538.png)
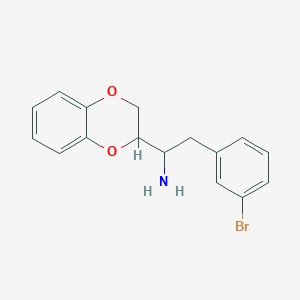
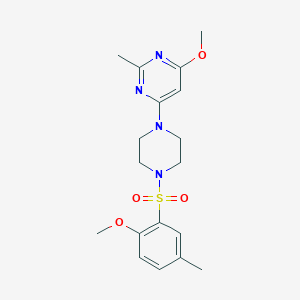
![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2527544.png)
